molecular formula C8H17ClN2O3S B2638639 Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride CAS No. 2375271-24-0

Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride

Cat. No.: B2638639
CAS No.: 2375271-24-0
M. Wt: 256.75
InChI Key: GMGOBHLMGNNZLZ-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a piperidine ring substituted with a methylsulfonimidoyl group and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfonamide derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonimidoyl group can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride include:

  • 1-(Methylsulfonyl)piperidine-4-carbaldehyde
  • Methyl 1-(S-methylsulfonimidoyl)piperidine-4-carboxylate hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which provides it with distinct chemical reactivity and potential applications. The presence of both the methylsulfonimidoyl and carboxylate ester groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 1-(methylsulfonimidoyl)piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S.ClH/c1-13-8(11)7-3-5-10(6-4-7)14(2,9)12;/h7,9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGOBHLMGNNZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=N)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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